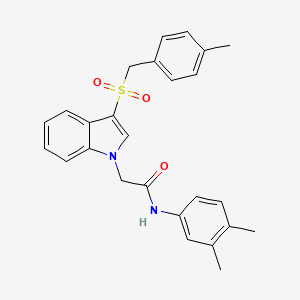

![molecular formula C8H5BrN2O2 B2942711 3-溴吡唑并[1,5-a]吡啶-4-羧酸 CAS No. 1782194-76-6](/img/structure/B2942711.png)

3-溴吡唑并[1,5-a]吡啶-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

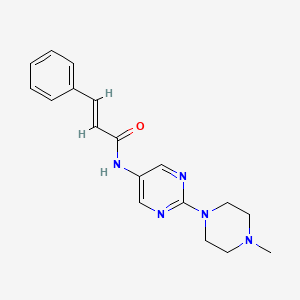

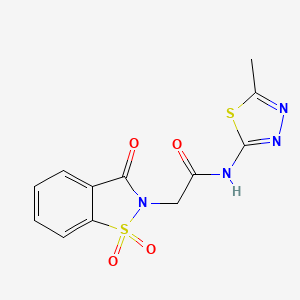

3-Bromopyrazolo[1,5-a]pyridine-4-carboxylic acid is a chemical compound with the CAS Number: 1782194-76-6 . It has a molecular weight of 241.04 . It is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyridine derivatives has been widely studied . One method involves the use of substituted pyridines and hydroxylamine-O-sulfonic acid to synthesize N-aminopyridine sulfates. These are then used in a 1,3-dipolar cycloaddition reaction with ethyl propionate to generate pyrazolo[1,5-a]pyridine-3-carboxylate derivatives .Molecular Structure Analysis

The pyrazolo[1,5-a]pyridine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyridine derivatives have been extensively researched . Various synthesis pathways have been developed for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Physical And Chemical Properties Analysis

3-Bromopyrazolo[1,5-a]pyridine-4-carboxylic acid is a powder that is stored at room temperature . Its InChI Code is 1S/C8H5BrN2O2/c9-6-4-10-11-3-1-2-5 (7 (6)11)8 (12)13/h1-4H, (H,12,13) .科学研究应用

合成中的杂化催化剂:一篇综述文章强调了杂化催化剂在合成吡喃并嘧啶骨架中的重要性,由于其广泛的合成应用和生物利用度,这对医药和制药行业至关重要。该文章涵盖了使用多样化催化剂开发取代的吡喃/六氢呋并[2,3-d]嘧啶-2-酮衍生物的合成途径,表明了3-溴吡唑并[1,5-a]吡啶-4-羧酸衍生物可以应用的潜在领域 (Parmar, Vala, & Patel, 2023)。

作用于中枢神经系统 (CNS) 的药物:对可以作为合成具有 CNS 活性的化合物的先导分子的功能性化学基团的研究发现,杂环化合物,包括吡啶和嘧啶衍生物,是潜在的候选者。这强调了 3-溴吡唑并[1,5-a]吡啶-4-羧酸衍生物在开发新型 CNS 药物中的相关性 (Saganuwan, 2017)。

抗菌活性:含 1,2,3-三唑和 1,2,4-三唑的杂化物的合成和应用已显示出针对金黄色葡萄球菌(包括耐药菌株)的有希望的抗菌活性。通过结合三唑或三唑并嘧啶部分,3-溴吡唑并[1,5-a]吡啶-4-羧酸的衍生物可以增强新型抗菌剂的开发 (Li & Zhang, 2021)。

抗氧化、微生物和细胞毒活性:对天然羧酸及其衍生物(包括与 3-溴吡唑并[1,5-a]吡啶-4-羧酸相关的衍生物)的研究显示出显着的生物活性。这些化合物的结构特征影响其抗氧化、抗微生物和细胞毒性潜力,表明它们在开发新的治疗剂中的重要性 (Godlewska-Żyłkiewicz et al., 2020)。

安全和危害

未来方向

Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have potential applications in the development of new drugs, particularly in the field of anticancer therapeutics . The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

作用机制

Target of Action

The primary targets of 3-Bromopyrazolo[1,5-a]pyridine-4-carboxylic acid are currently unknown. The compound belongs to the pyrazolo[1,5-a]pyridine class of molecules, which have been evaluated for activity and access to pharmaceutical products . .

Mode of Action

Pyrazolyl molecules, which include this compound, are known to crystallize in a variety of motifs determined by N–H··N hydrogen bonds

Biochemical Pathways

It’s worth noting that compounds producing reactive oxygen species (ros) have been linked to disease development . If this compound interacts with similar pathways, it could potentially influence cellular components negatively.

Result of Action

Related pyrazolo[1,5-a]pyridine compounds have shown selective antibacterial, antiviral, antifungal, and antitumor activity , suggesting potential biomedical applications for this compound.

Action Environment

The compound is a solid at room temperature , suggesting that it may be stable under normal storage conditions.

属性

IUPAC Name |

3-bromopyrazolo[1,5-a]pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-6-4-10-11-3-1-2-5(7(6)11)8(12)13/h1-4H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVMWATVPVFSMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(C=N2)Br)C(=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromopyrazolo[1,5-a]pyridine-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

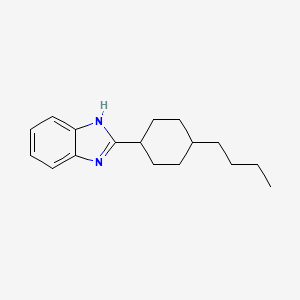

![1-(2-Ethoxyethyl)-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2942629.png)

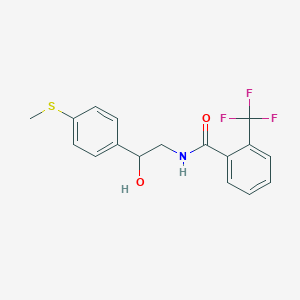

![2-Chloro-N-[(5-methylfuran-2-yl)methyl]-N-(6-methylpyridin-3-yl)acetamide](/img/structure/B2942637.png)

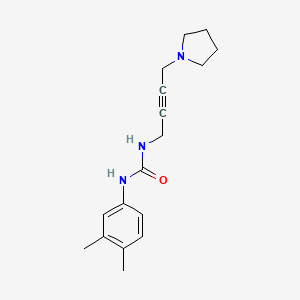

![5-(2-ethoxyphenyl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2942647.png)